molecular formula C11H15NO3 B3039367 2-Acetoxymethyl-3-methyl-4-ethoxy-pyridine CAS No. 1025888-85-0

2-Acetoxymethyl-3-methyl-4-ethoxy-pyridine

Cat. No.: B3039367
CAS No.: 1025888-85-0
M. Wt: 209.24 g/mol
InChI Key: ONRNKJOAEKKQAH-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Synthesis

The pyridine ring, a heterocyclic aromatic compound, is a cornerstone of modern medicinal chemistry and materials science. researchgate.nettandfonline.comrsc.orgresearchgate.netnih.gov Its nitrogen atom imparts unique properties, including basicity and the ability to form hydrogen bonds, which are crucial for interactions with biological targets. nih.gov This versatile scaffold is found in numerous natural products, pharmaceuticals, and agrochemicals, underscoring its importance in drug discovery and development. nih.govsarchemlabs.comnih.govrsc.org The ability to readily functionalize the pyridine ring allows chemists to fine-tune the steric and electronic properties of molecules, leading to the creation of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.nettandfonline.comrsc.org

The synthesis of substituted pyridines is a significant focus of organic chemistry, with numerous methods developed to access a diverse range of derivatives. nih.govbaranlab.orgorganic-chemistry.org These synthetic strategies are crucial for creating libraries of compounds for high-throughput screening and for the targeted design of molecules with specific functions. mdpi.comijpsonline.com

Overview of Acetoxymethyl and Ethoxy Functionalities in Organic Molecules

The acetoxymethyl (AM) group is often employed as a prodrug motif. aatbio.comontosight.ainih.gov Its ester linkage can be cleaved by intracellular esterases, releasing the active form of the molecule within the cell. aatbio.comthermofisher.com This strategy is particularly useful for improving the cell permeability of polar molecules containing carboxylic acids or hydroxyl groups. ontosight.airesearchgate.net The acetoxymethyl group can mask these polar functionalities, rendering the molecule more lipophilic and able to traverse cell membranes. aatbio.comthermofisher.com

The ethoxy group , an alkyl group bonded to an oxygen atom, is a common substituent in organic chemistry. youtube.comwikipedia.org It can influence a molecule's solubility, lipophilicity, and metabolic stability. fiveable.me The presence of an ethoxy group can also affect the electronic properties of an aromatic ring system and participate in intermolecular interactions that influence crystal packing and biological activity. scielo.br In ethers, the C-O-C linkage is generally stable but can be cleaved under acidic conditions. byjus.com

Table 1: Properties of Functional Groups

Functional GroupKey CharacteristicsCommon Applications
Acetoxymethyl Esterase-labile, increases lipophilicityProdrug design, enhancing cell permeability
Ethoxy Influences solubility and lipophilicity, metabolically stableModifying pharmacokinetic properties, fine-tuning electronic properties

Research Context of 2-Acetoxymethyl-3-methyl-4-ethoxy-pyridine within Pyridine Chemistry

While specific research findings on this compound are not extensively documented in publicly available literature, its structure suggests a clear rationale for its synthesis and investigation within the field of pyridine chemistry. The combination of the biologically significant pyridine core with both a potential prodrug moiety (acetoxymethyl) and a group known to modulate physicochemical properties (ethoxy) makes it a compound of interest for several research avenues.

The presence of the acetoxymethyl group at the 2-position suggests a primary focus on delivering a hydroxymethyl-substituted pyridine derivative into a biological system. The parent alcohol, 2-Hydroxymethyl-3-methyl-4-ethoxy-pyridine, could be the intended active compound, with the acetoxymethyl group serving as a temporary masking agent to improve its cellular uptake.

Research into this compound would likely involve its synthesis, characterization, and subsequent evaluation in biological assays. The stability of the acetoxymethyl ester to hydrolysis would be a key parameter to investigate, as would the biological activity of the parent alcohol. Analogues with different alkoxy groups or modifications to the pyridine ring could also be synthesized to explore structure-activity relationships. The study of similar compounds, such as 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine and 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine, provides a basis for understanding the potential properties and applications of the ethoxy variant. nih.govnih.govpharmaffiliates.comontosight.ai

Properties

IUPAC Name

(4-ethoxy-3-methylpyridin-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-4-14-11-5-6-12-10(8(11)2)7-15-9(3)13/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRNKJOAEKKQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=NC=C1)COC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Acetoxymethyl 3 Methyl 4 Ethoxy Pyridine and Analogues

Precursor Synthesis and Derivatization Strategies

The foundational step in synthesizing 2-Acetoxymethyl-3-methyl-4-ethoxy-pyridine is the construction of the core intermediate: 3-methyl-4-ethoxy-pyridine substituted at the 2-position with a group amenable to conversion into an acetoxymethyl moiety. This involves the regioselective introduction of ethoxy and methyl groups onto the pyridine (B92270) ring.

Synthesis of Ethoxy-Substituted Pyridine Intermediates

The introduction of an ethoxy group onto a pyridine ring can be accomplished through various methods, often dictated by the available starting materials. One common strategy involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 4-position of the pyridine ring with sodium ethoxide. For instance, a precursor like 4-chloro-3-methyl-2-methylpyridine could be treated with sodium ethoxide in ethanol (B145695) to yield the desired 4-ethoxy intermediate.

Another approach involves building the pyridine ring from acyclic precursors where the ethoxy group is already incorporated. Multi-component reactions, such as modified Hantzsch pyridine synthesis, can be designed to incorporate an ethoxy-containing fragment from the outset, leading to a highly substituted dihydropyridine (B1217469) that can then be oxidized to the corresponding pyridine.

Introduction of Alkyl Substituents on the Pyridine Ring

The placement of alkyl groups, such as the methyl group at the 3-position, is a challenge of regioselectivity. Direct C-H functionalization has emerged as a powerful tool for this purpose. The Minisci reaction and its variants, for example, allow for the introduction of alkyl groups onto electron-deficient pyridine rings via a radical mechanism. nih.govacs.org However, this reaction typically favors the C2 and C4 positions. To achieve C4-alkylation specifically, a blocking group strategy can be employed. A simple maleate-derived blocking group can be used to control the regioselectivity of Minisci-type decarboxylative alkylation, enabling precise C4 functionalization. nih.gov

Alternatively, the pyridine ring can be constructed with the methyl group already in place. This is often achieved through condensation reactions. For example, the Bohlmann-Rahtz pyridine synthesis allows for the formation of substituted pyridines from enamines and α,β-unsaturated ketones, where the substitution pattern is controlled by the structure of the starting materials. The synthesis of 2-methylpyridines can also be achieved through the condensation of aldehydes or ketones with ammonia. wikipedia.org

Formation of the Acetoxymethyl Moiety

Once the 2-methyl-3-methyl-4-ethoxypyridine precursor is obtained, the final key transformation is the introduction of the acetoxymethyl group at the 2-position. This is typically a two-step process involving the oxidation of the 2-methyl group to a hydroxymethyl group, followed by acetylation.

Acetylation Reactions of Hydroxymethyl Precursors using Acetic Anhydride

The most direct and widely used method for converting a 2-hydroxymethylpyridine intermediate to its corresponding acetoxymethyl derivative is through O-acetylation with acetic anhydride. This reaction is typically performed in the presence of a base, such as pyridine, which acts as both a solvent and a catalyst, and serves to neutralize the acetic acid byproduct. The reaction is generally high-yielding and proceeds under mild conditions.

The general protocol involves dissolving the hydroxymethyl precursor in pyridine, followed by the addition of acetic anhydride. The reaction is often stirred at room temperature until completion.

ParameterTypical ConditionRole
ReagentAcetic Anhydride (Ac₂O)Provides the acetyl group for esterification.
Solvent/CatalystPyridineActs as a solvent and a basic catalyst, neutralizing the acetic acid byproduct.
Temperature0°C to Room TemperatureMild conditions are usually sufficient for the reaction to proceed to completion.
Reaction TimeSeveral hoursMonitored by techniques like Thin Layer Chromatography (TLC) until the starting material is consumed.

Oxidation and Rearrangement Approaches for Acetoxymethyl Groups

The formation of the necessary 2-hydroxymethylpyridine precursor is a critical step, most commonly achieved through the oxidation of the corresponding 2-methylpyridine (B31789). The methyl group on the pyridine ring is reactive and can be oxidized to form pyridine-2-carboxylic acid or, under controlled conditions, 2-hydroxymethylpyridine. chemicalbook.com For instance, 2-methylpyridine can react with paraformaldehyde at elevated temperatures to yield 2-(β-hydroxyethyl) pyridine. chemicalbook.com While direct, controlled oxidation to the hydroxymethyl stage can be challenging, various methods have been developed. One approach involves radical halogenation of the methyl group followed by hydrolysis.

Sigmatropic rearrangements can also be utilized in pyridine synthesis. For example, thermally disallowed nih.govrsc.org-sigmatropic rearrangements of 2-benzyloxypyridine derivatives can be promoted using ruthenium or iridium catalysts to form chiral 2-pyridones, demonstrating the utility of rearrangement reactions in functionalizing the pyridine core. While not a direct route to the acetoxymethyl group, these types of rearrangements highlight the diverse reactivity of pyridine derivatives that can be harnessed in complex syntheses.

Strategic Considerations in Regioselective Synthesis

The synthesis of a polysubstituted pyridine like this compound hinges on achieving the correct regiochemistry. The electronic nature of the pyridine ring, being electron-deficient, dictates its reactivity. Electrophilic substitution is difficult and typically requires harsh conditions, while nucleophilic substitution and C-H functionalization are more common.

The choice between building the ring with the desired substituents already in place versus functionalizing a pre-existing pyridine core is a key strategic decision. nih.gov

Ring Construction: Methods like the Hantzsch or Bohlmann-Rahtz syntheses offer excellent control over substituent placement from the start but may require more complex starting materials. thieme-connect.com

Pyridine Functionalization: This approach is often more modular. However, controlling the position of incoming groups is a major challenge. The intrinsic reactivity of pyridine favors functionalization at the C2, C4, and C6 positions. Therefore, achieving substitution at the C3 or C5 position, or differentiating between the C2 and C4 positions, often requires the use of directing or blocking groups. nih.govnih.gov For example, a tosyloxy substituent at the 2-position can direct a highly regioselective Br/Mg exchange to functionalize the 3-position. rsc.org

Ultimately, a successful synthesis relies on a combination of these strategies, carefully planning the sequence of reactions to install each substituent in the correct location with high efficiency.

Process Optimization and Scale-Up Methodologies

The successful transition from a laboratory-scale synthesis to an industrial-scale process for this compound and its analogues is contingent upon meticulous process optimization. This phase of development addresses challenges related to reaction kinetics, thermodynamics, mass transfer, and safety, which become more pronounced at larger scales. The primary goals are to maximize yield and purity, minimize reaction times and waste generation, and ensure the economic viability and environmental sustainability of the manufacturing process.

Key parameters are systematically investigated and optimized. These include the choice of solvents and catalysts, reaction temperature and pressure, and the molar ratios of reactants. For instance, in syntheses analogous to the Guareschi-Thorpe method for pyridine derivatives, the nitrogen source can be a critical factor. Optimization studies might compare various ammonium (B1175870) salts, finding that a specific choice like ammonium carbonate can serve as both the nitrogen source and a reaction promoter, leading to higher yields in environmentally benign aqueous media.

Another crucial aspect of process optimization involves the management of reagents and by-products. In reactions involving aggressive reagents like phosphorus oxychloride, a common chlorinating agent in pyridine synthesis, managing the excess reagent is vital for both safety and environmental reasons. scispace.com An optimized industrial process might involve reacting the excess phosphorus oxychloride with dimethylformamide (DMF) to form a Vilsmeier reagent, thereby reducing the generation of acidic aqueous waste and simultaneously improving the product yield. scispace.com

Purification strategies also require significant adaptation for scale-up. While laboratory procedures might rely on column chromatography, this method is often impractical and costly for large-scale production. Therefore, developing robust crystallization or distillation processes is a key focus of process optimization to isolate the final product with high purity.

The following interactive data tables illustrate common areas of focus during the optimization and scale-up process for pyridine derivatives.

Table 1: Illustrative Comparison of Reaction Parameters for Pyridine Synthesis Optimization

This table demonstrates how systematic changes in reaction conditions can influence the final product yield and purity. The data is representative of typical findings during an optimization study for a substituted pyridine synthesis.

ParameterCondition A (Initial)Condition B (Optimized)Effect on Outcome
Catalyst Homogeneous (e.g., Pyridine)Heterogeneous (e.g., Zeolite-based)Facilitates easier separation and catalyst recycling.
Solvent Chlorinated (e.g., Dichloromethane)Green Solvent (e.g., Ethanol/Water)Reduces environmental impact and improves process safety.
Temperature 100°C80°CLowers energy consumption and can reduce side-product formation.
Reactant Molar Ratio 1:1.2 (Substrate:Reagent)1:1.05 (Substrate:Reagent)Minimizes cost and waste from excess unreacted starting material.
Reaction Time 12 hours7 hoursIncreases throughput and equipment utilization.
Yield/Purity 75% Yield / 95% Purity92% Yield / 99% PuritySignificant improvement in process efficiency.

Table 2: Representative Scale-Up Data from Laboratory to Pilot Plant

This table provides a conceptual overview of the changes in key performance indicators as a synthesis process is scaled from a laboratory setting to a pilot plant.

MetricLaboratory Scale (100 g)Pilot Plant Scale (50 kg)Key Challenges & Considerations
Yield 92%88%Heat and mass transfer limitations can slightly lower yield at scale.
Purity (Post-Purification) >99% (Chromatography)>99% (Crystallization)Developing a scalable purification method is critical.
Cycle Time 18 hours24 hoursIncludes longer times for charging, heating, cooling, and transfer.
Solvent Volume / kg Product 15 L/kg10 L/kgOptimization aims to reduce solvent usage for cost and environmental benefits.
Waste Generated / kg Product 5 kg/kg 3 kg/kg Process intensification and reagent optimization reduce waste streams. scispace.com

Chemical Reactivity and Transformation Studies of 2 Acetoxymethyl 3 Methyl 4 Ethoxy Pyridine

Reactions Involving the Acetoxymethyl Group

The acetoxymethyl substituent at the 2-position of the pyridine (B92270) ring is a primary site for reactions such as hydrolysis, transesterification, and nucleophilic substitution. These transformations primarily involve the ester functionality of this group.

Hydrolysis and Transesterification Pathways

The ester linkage in the acetoxymethyl group is susceptible to both acid and base-catalyzed hydrolysis, yielding 2-hydroxymethyl-3-methyl-4-ethoxypyridine. Under acidic conditions, the reaction typically proceeds through an AAC2 mechanism, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water. For substrates that can form a stable carbocation, such as benzylic systems, an AAL1 mechanism may also be operative. In basic media, the hydrolysis generally follows a BAC2 mechanism, initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. The choice of reaction conditions can significantly influence the rate and outcome of the hydrolysis.

Transesterification, the exchange of the acetyl group with another acyl group or the ethoxy group of the ester with a different alcohol, can also be achieved under either acidic or basic catalysis. For instance, the reaction of a similar compound, benzyl (B1604629) acetate (B1210297), with glycerol (B35011) in the presence of an acid catalyst demonstrates the feasibility of such transformations. researchgate.net The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. researchgate.net

Table 1: Plausible Hydrolysis and Transesterification Reactions of 2-Acetoxymethyl-3-methyl-4-ethoxy-pyridine

ReactionReagents and ConditionsProbable MechanismProduct
Acid-Catalyzed HydrolysisDilute HCl or H₂SO₄, heatAAC22-Hydroxymethyl-3-methyl-4-ethoxy-pyridine
Base-Catalyzed HydrolysisAqueous NaOH or KOH, heatBAC22-Hydroxymethyl-3-methyl-4-ethoxy-pyridine
Acid-Catalyzed TransesterificationR'OH, acid catalyst (e.g., H₂SO₄), heatAAC22-(R'O-acetyl)methyl-3-methyl-4-ethoxy-pyridine
Base-Catalyzed TransesterificationR'OH, base catalyst (e.g., NaOR'), heatBAC22-(R'O-acetyl)methyl-3-methyl-4-ethoxy-pyridine

Nucleophilic Substitution Reactions

The acetoxy group of the acetoxymethyl substituent can act as a leaving group in nucleophilic substitution reactions, particularly when protonated under acidic conditions to enhance its leaving group ability. However, it is generally considered a moderate leaving group. Stronger nucleophiles can displace the acetate to form new derivatives. For instance, amines can potentially displace the acetoxy group to form the corresponding aminomethylpyridine derivatives. The reactivity of the acetoxymethyl group in such substitutions is analogous to that of benzylic acetates.

Table 2: Predicted Nucleophilic Substitution Reactions at the Acetoxymethyl Group

NucleophileReagents and ConditionsExpected Product
Amines (R₂NH)Heat, polar solvent2-(R₂N-methyl)-3-methyl-4-ethoxy-pyridine
Thiolates (RS⁻)Aprotic solvent2-(RS-methyl)-3-methyl-4-ethoxy-pyridine
Azides (N₃⁻)DMF or DMSO2-(Azidomethyl)-3-methyl-4-ethoxy-pyridine

Reactivity of the Pyridine Core

The pyridine ring, being an electron-deficient aromatic system, exhibits characteristic reactivity towards both electrophilic and nucleophilic aromatic substitution. The substituents on the ring—methyl, acetoxymethyl, and ethoxy groups—play a crucial role in directing the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of electron-donating groups such as the methyl and ethoxy groups in this compound can activate the ring towards electrophilic attack. The directing effects of these substituents would favor substitution at the C5 and C6 positions. The ethoxy group at C4 is a strong activating group and directs ortho and para. The methyl group at C3 is also activating and directs ortho and para. Therefore, the C5 position is activated by both the C4-ethoxy (ortho) and C3-methyl (para) groups, making it the most likely site for electrophilic attack. The C6 position is also activated by the C4-ethoxy group (ortho).

For example, the nitration of 2,3-dimethylpyridine-N-oxide, a related compound, occurs at the 4-position, highlighting the influence of the ring substituents on the reaction's regioselectivity. google.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃/H₂SO₄2-Acetoxymethyl-3-methyl-4-ethoxy-5-nitropyridine
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃2-Acetoxymethyl-5-bromo-3-methyl-4-ethoxypyridine
Friedel-Crafts AcylationRCOCl/AlCl₃2-Acetoxymethyl-5-acyl-3-methyl-4-ethoxypyridine

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) on pyridine typically occurs at the C2 and C4 positions, which are activated by the electron-withdrawing nitrogen atom. stackexchange.comechemi.comquora.com In this compound, these positions are already substituted. Therefore, a standard SNAr reaction involving the displacement of a hydrogen atom is unlikely. However, under forcing conditions, it might be possible to displace one of the existing substituents if it can function as a leaving group. The ethoxy group at the C4 position could potentially be displaced by a strong nucleophile, although this would require harsh reaction conditions. The acetoxymethyl and methyl groups are not typically good leaving groups in SNAr reactions.

Reactions of the Ethoxy Substituent

The ethoxy group at the 4-position is an ether linkage and can undergo cleavage under strong acidic conditions. Treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the cleavage of the ethyl-oxygen bond, resulting in the formation of 4-hydroxy-2-acetoxymethyl-3-methylpyridine and the corresponding ethyl halide. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the ethyl group.

Table 4: Ether Cleavage of the Ethoxy Substituent

ReagentConditionsProducts
HBr (conc.)Reflux4-Hydroxy-2-acetoxymethyl-3-methylpyridine and Ethyl bromide
HI (conc.)Reflux4-Hydroxy-2-acetoxymethyl-3-methylpyridine and Ethyl iodide

Ether Cleavage Reactions

The ethoxy group at the 4-position of the pyridine ring is an ether linkage that can be cleaved under specific reaction conditions, typically involving strong acids. libretexts.orgwikipedia.org The general mechanism for acid-catalyzed ether cleavage involves the protonation of the ether oxygen, followed by a nucleophilic substitution reaction. wikipedia.orgpressbooks.pub The specific pathway, either S(_N)1 or S(_N)2, is dependent on the structure of the ether and the reaction conditions. libretexts.orgpressbooks.pub

In the case of this compound, the carbon atom of the ethoxy group attached to the pyridine ring is an sp-hybridized aromatic carbon. Direct nucleophilic attack on this carbon is generally difficult. Therefore, cleavage of the aryl-O bond is less likely. The more probable site of cleavage is the ethyl-oxygen bond.

Reaction with Strong Halogen Acids (HBr, HI):

Treatment of this compound with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) is expected to yield 2-acetoxymethyl-3-methyl-4-hydroxypyridine and the corresponding ethyl halide (bromoethane or iodoethane). The reaction proceeds via protonation of the ethoxy oxygen, making it a better leaving group (ethanol). The halide ion (Br or I) then acts as a nucleophile, attacking the ethyl group in an S(_N)2 fashion. masterorganicchemistry.com

Hypothetical Reaction Scheme for Ether Cleavage:

ReactantReagentProduct 1Product 2Mechanism
This compoundHBr (conc.)2-Acetoxymethyl-3-methyl-4-hydroxypyridineBromoethaneS(_N)2
This compoundHI (conc.)2-Acetoxymethyl-3-methyl-4-hydroxypyridineIodoethaneS(_N)2

Functional Group Interconversions

The acetoxymethyl group at the 2-position provides a handle for various functional group interconversions, primarily through the hydrolysis of the ester linkage.

Ester Hydrolysis:

The ester can be hydrolyzed under either acidic or basic conditions to yield 2-hydroxymethyl-3-methyl-4-ethoxypyridine and acetic acid (or its corresponding salt).

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the acetoxy group gets protonated, which activates the carbonyl carbon for nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, results in the nucleophilic attack of the hydroxide ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate and the alcohol.

Hypothetical Hydrolysis Reactions:

ReactantConditionsProduct 1Product 2
This compoundH(_3)O, Heat2-Hydroxymethyl-3-methyl-4-ethoxypyridineAcetic Acid
This compoundNaOH, H(_2)O, Heat2-Hydroxymethyl-3-methyl-4-ethoxypyridineSodium Acetate

The resulting 2-hydroxymethyl group can be further oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

Exploration of Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies on this compound are not extensively reported in the available literature. However, the mechanisms of the discussed reactions can be inferred from general principles of organic chemistry.

Ester Hydrolysis Kinetics: The kinetics of ester hydrolysis are well-documented. Acid-catalyzed hydrolysis is typically a second-order reaction, first order in both the ester and the acid catalyst. Base-catalyzed hydrolysis (saponification) is also a second-order reaction, first order in both the ester and the hydroxide ion. The rate of hydrolysis would be influenced by factors such as temperature, pH, and the steric and electronic environment of the acetoxymethyl group.

Further research, including computational modeling and experimental kinetic studies, would be necessary to fully elucidate the specific reaction mechanisms and determine the rate constants for the transformations of this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Acetoxymethyl 3 Methyl 4 Ethoxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry of the compound can be obtained.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy would provide critical information about the number of different types of protons, their chemical environments, and their proximity to one another. A hypothetical ¹H NMR spectrum of 2-Acetoxymethyl-3-methyl-4-ethoxy-pyridine would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group, the ethoxy group, the acetoxy group, and the methylene (B1212753) bridge. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be instrumental in assigning each proton to its specific location in the molecule.

Hypothetical ¹H NMR Data Table

Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment

Carbon-¹³C NMR Spectroscopy

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum, revealing the total number of carbon atoms and their respective chemical environments (e.g., aromatic, aliphatic, carbonyl).

Hypothetical ¹³C NMR Data Table

Chemical Shift (ppm) Assignment

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR techniques are powerful methods for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the arrangement of protons on the pyridine ring and within the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two to three bonds), providing key information to piece together the entire molecular structure, such as the connection of the acetoxymethyl and ethoxy groups to the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the compound's structure by showing how the molecule breaks apart under energetic conditions.

Hypothetical Mass Spectrometry Data Table

m/z Relative Intensity (%) Proposed Fragment

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester, C-O stretches of the ester and ether linkages, C=N and C=C stretches of the pyridine ring, and C-H stretches of the alkyl and aromatic groups.

Hypothetical IR Spectroscopy Data Table

Wavenumber (cm⁻¹) Intensity Functional Group Assignment

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure in the solid state.

Hypothetical X-ray Crystallography Data Table

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Bond Lengths (Å) Data not available
Bond Angles (°) Data not available

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are indispensable in synthetic organic chemistry for the isolation and purification of target compounds from complex reaction mixtures. For pyridine derivatives such as this compound, these methods separate the desired product from starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase and a mobile phase. The choice of technique and specific conditions depends on the scale of the purification and the physicochemical properties of the compounds to be separated.

Silica (B1680970) gel column chromatography is a fundamental and widely used preparative technique for purifying organic compounds. The stationary phase, silica gel, is a polar adsorbent. Separation is achieved based on the varying polarities of the components in the mixture; more polar compounds adsorb more strongly to the silica gel and thus elute from the column more slowly, while less polar compounds travel through the column more quickly.

The process involves packing a glass column with a slurry of silica gel in a nonpolar solvent. The crude sample containing this compound is then loaded onto the top of the silica bed. A carefully selected solvent system, known as the eluent or mobile phase, is passed through the column. The polarity of the eluent is critical and is typically optimized using analytical thin-layer chromatography (TLC) beforehand. For pyridine derivatives, common eluent systems consist of a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. rochester.edu The polarity of the mixture can be constant (isocratic elution) or gradually increased (gradient elution) to effectively separate compounds of varying polarities.

Due to the basic nature of the pyridine ring, pyridine-containing compounds can sometimes exhibit problematic interactions with the acidic surface of silica gel, leading to poor separation and "streaking" or "tailing" of the compound band on the column. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), is often added to the eluent system. This neutralizes the acidic sites on the silica, resulting in sharper bands and improved separation.

Table 1: Examples of Eluent Systems Used in the Purification of Pyridine Derivatives

Eluent System ComponentsTypical RatiosCompound Type
Ethyl Acetate / Hexane5:95 to 20:80Substituted Pyridines
Dichloromethane / Methanol50:1 to 20:1Heterocyclic Amines
Chloroform / MethanolVariablePolar Ligands
Ether / PentaneVariableNonpolar Compounds
Methanol / Dichloromethane (+ NH3)5% MeOH in DCMBasic Amines

This table presents common solvent systems used for the chromatographic purification of various pyridine derivatives and is intended to be representative of typical laboratory practices. rochester.eduresearchgate.netpubcompare.ai

Preparative Thin-Layer Chromatography (TLC) is a purification method that utilizes the same principles as analytical TLC but on a larger scale to isolate small quantities of material, typically ranging from 10 mg to over 100 mg. rochester.educolostate.edu It is particularly useful for separating compounds with very similar retention factors (Rƒ) that are difficult to resolve by column chromatography or for rapid, small-scale purifications. rochester.edu

The technique employs a glass or plastic plate coated with a thick layer (0.25–2.5 mm) of adsorbent, usually silica gel. rochester.edu The crude sample is dissolved in a minimal amount of a volatile solvent and carefully applied as a narrow, continuous band near the bottom of the plate. colostate.edu The plate is then placed in a sealed chamber containing a pre-determined mobile phase. As the solvent moves up the plate via capillary action, it separates the components of the sample band into distinct horizontal bands.

After development, the separated bands are visualized, commonly under UV light if the compounds are UV-active. The desired band corresponding to this compound is marked, and the silica gel from that region is carefully scraped off the plate. The pure compound is then recovered by thoroughly washing the collected silica with a polar solvent, such as ethyl acetate or methanol, followed by filtration to remove the silica and evaporation of the solvent. rochester.edu

Table 2: Key Parameters for Preparative TLC

ParameterDescriptionTypical Values/Ranges
Stationary Phase The adsorbent layer.Silica Gel 60 F254
Plate Thickness Thickness of the adsorbent layer.0.25 mm - 2.5 mm
Plate Dimensions Size of the TLC plate.20 cm x 20 cm
Sample Loading Amount of crude material applied.10 - 200 mg
Application Method of applying the sample.Applied as a thin, continuous band
Visualization Method for detecting separated bands.UV light (254 nm), Iodine vapor
Elution Solvent Solvent used to recover the compound.Ethyl Acetate, Methanol, Dichloromethane

This table outlines the general parameters involved in performing preparative TLC for the purification of organic compounds. rochester.educolostate.edu

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the constituent elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a pure organic compound. azom.comresearchgate.net The results are used to determine the empirical formula of a substance and serve as a crucial criterion for assessing its purity and confirming its identity. researchgate.net

The most common method for determining the elemental composition of organic compounds is combustion analysis. velp.com In this procedure, a precisely weighed sample of the purified this compound is combusted in a furnace at high temperatures (around 1150 °C) in an oxygen-rich atmosphere. universallab.org This process quantitatively converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced to N₂. researchgate.netuniversallab.org The resulting gases are then separated, often by gas chromatography, and measured by a thermal conductivity detector. universallab.org

The experimental mass percentages of each element are then compared with the theoretical values calculated from the compound's proposed molecular formula. For a sample to be considered pure, the experimentally determined ("Found") values should closely match the theoretical ("Calculated") values, typically within a margin of ±0.4%.

Table 3: Elemental Analysis Data for this compound

Molecular Formula: C₁₁H₁₅NO₃ Molar Mass: 209.24 g/mol webqc.org

ElementTheoretical Mass % (Calculated)Experimental Mass % (Found)
Carbon (C)63.14%63.09%
Hydrogen (H)7.23%7.28%
Nitrogen (N)6.69%6.65%
Oxygen (O)22.93%22.98%

The "Found" values are hypothetical and represent a typical result for a pure sample, demonstrating a close correlation with the theoretical values calculated from the molecular formula.

Theoretical Chemistry and Computational Studies of 2 Acetoxymethyl 3 Methyl 4 Ethoxy Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the physicochemical properties of molecules. These in silico methods provide a detailed understanding of molecular structure, stability, and reactivity, complementing experimental data. For a molecule like 2-Acetoxymethyl-3-methyl-4-ethoxy-pyridine, these calculations can elucidate its behavior at a molecular level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used approach in computational chemistry due to its favorable balance between accuracy and computational cost. DFT calculations for this compound would involve selecting an appropriate functional (e.g., B3LYP, B3PW91) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. researchgate.netplos.org These calculations can predict a variety of molecular properties, including geometric parameters, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's behavior and potential applications.

Molecular Geometry Optimization and Conformational Analysis

A critical step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, this would involve a systematic search for the lowest energy conformation. This process, known as conformational analysis, identifies the most stable spatial arrangement of the molecule by exploring the potential energy surface. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyridine (B92270) Derivative (Note: This table is a template demonstrating the type of data obtained from geometry optimization and does not represent actual data for this compound.)

ParameterBond/AngleCalculated Value
Bond LengthC2-C31.39 Å
Bond LengthC3-C41.38 Å
Bond AngleC2-N1-C6118.5°
Dihedral AngleC2-C3-C4-O179.8°

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental results. For this compound, calculated vibrational frequencies would correspond to specific molecular motions, and predicted NMR chemical shifts would help in assigning the signals in an experimental spectrum to specific atoms within the molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) interacts with a larger biological molecule, such as a protein (target). mdpi.com These methods are instrumental in drug discovery and development for assessing the potential of a compound to act as a drug.

Binding Affinity Prediction and Interaction Analysis with Biological Macromolecules

Molecular docking predicts the preferred orientation of a ligand when it binds to a target, forming a stable complex. The strength of this interaction is quantified by the binding affinity, often expressed as a docking score or binding energy. A lower binding energy typically indicates a more stable complex and a higher affinity. For this compound, a molecular docking study would involve selecting a relevant biological target and then using a docking program to predict the binding mode and affinity. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. Molecular dynamics simulations can further refine the docked pose and provide insights into the stability of the complex over time.

Table 3: Sample Molecular Docking Results (Note: This table is a template and does not represent actual data for this compound.)

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Protein Kinase A-7.8TYR229, LYS72, GLU170
Cyclooxygenase-2-8.2ARG120, TYR355, SER530

Structure-Activity Relationship (SAR) Derivations via Computational Approaches

Computational methods are pivotal in elucidating the Structure-Activity Relationships (SAR) of pyridine derivatives, providing insights into how molecular structure influences biological activity. For a compound like this compound, computational SAR studies would aim to identify the structural features essential for its desired biological effects.

Detailed research findings from studies on other pyridine derivatives show that the nature and position of substituents on the pyridine ring are critical for their biological activity. For instance, the presence and location of electron-donating or electron-withdrawing groups can significantly alter the molecule's interaction with biological targets. In the case of this compound, the acetoxymethyl, methyl, and ethoxy groups would be the focus of such computational analysis.

A typical computational SAR study would involve the generation of a dataset of analogous compounds with variations in these substituent groups. Quantum chemical calculations, such as Density Functional Theory (DFT), would then be used to calculate a range of molecular descriptors for each analogue. These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule and include parameters like dipole moment, frontier orbital energies (HOMO and LUMO), and electrostatic potential maps. The distribution of electron density, influenced by the ethoxy and acetoxy groups, would be particularly important in determining the molecule's reactivity and interaction with receptor sites.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) would be calculated to understand how the bulk of the substituents affects binding to a target.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (logP) is a key descriptor in this category.

By correlating these calculated descriptors with experimentally determined biological activities of the analogue series, a predictive SAR model can be developed. This model can then be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds.

An illustrative data table of molecular descriptors that would be relevant for a computational SAR study of this compound and its analogues is presented below.

Descriptor CategorySpecific DescriptorPotential Influence on Activity
Electronic HOMO EnergyRelates to the molecule's ability to donate electrons.
LUMO EnergyRelates to the molecule's ability to accept electrons.
Dipole MomentInfluences solubility and non-covalent interactions.
Electrostatic PotentialIndicates regions of positive and negative charge, guiding intermolecular interactions.
Steric Molecular VolumeAffects the fit of the molecule into a binding site.
Surface AreaInfluences interactions with the solvent and receptor.
Hydrophobic LogPCorrelates with membrane permeability and distribution.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for modeling chemical reactions, elucidating reaction mechanisms, and analyzing the transition states of key reaction steps. For this compound, this approach could be used to study its synthesis, metabolic degradation, or its interaction with a biological target.

Reaction pathway modeling typically begins with the identification of the reactants and products of a proposed reaction. Computational methods, such as DFT, are then used to map the potential energy surface (PES) of the reaction. The PES is a multidimensional surface that represents the energy of the system as a function of the positions of its atoms.

Key features of the PES that are identified during reaction pathway modeling include:

Local Minima: These correspond to stable structures, such as reactants, intermediates, and products.

Saddle Points: These represent transition states, which are the highest energy points along the minimum energy path connecting reactants and products.

The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be identified.

For this compound, reaction pathway modeling could be applied to:

Optimize Synthesis: By modeling the final steps of its synthesis, it might be possible to identify conditions or catalysts that lower the activation energy and improve the reaction yield.

Predict Metabolic Fate: The metabolic breakdown of the compound in the body often involves enzymatic reactions. Modeling the potential metabolic pathways, such as oxidation or hydrolysis of the ester group, can help in predicting its metabolites and their potential toxicity.

Transition state analysis provides detailed information about the geometry and electronic structure of the transition state. This information is crucial for understanding the factors that control the reaction rate and selectivity. For instance, analyzing the transition state of a key synthetic step could reveal steric or electronic effects that could be modified to improve the reaction's efficiency.

Cheminformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Cheminformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) are computational disciplines that focus on the relationship between chemical structure and biological activity or physicochemical properties. These approaches are highly valuable in drug discovery and development for screening large libraries of compounds and prioritizing candidates for synthesis and testing.

In the context of this compound, a QSAR study would aim to build a mathematical model that quantitatively relates the structural features of this compound and its analogues to a specific biological activity. A QSPR study would similarly relate structure to a physicochemical property, such as solubility or melting point.

The general workflow of a QSAR/QSPR study involves:

Data Collection: A dataset of compounds with known activities or properties is compiled. For a QSAR study of this compound, this would involve synthesizing and testing a series of analogues.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These can range from simple constitutional descriptors (e.g., molecular weight, number of atoms) to more complex 3D descriptors derived from computational chemistry calculations.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to build a mathematical model that correlates the descriptors with the activity or property of interest.

Model Validation: The predictive power of the model is rigorously assessed using various validation techniques, such as cross-validation and external validation with an independent test set of compounds.

A validated QSAR model for a series of compounds related to this compound could be used to:

Predict the activity of virtual compounds, allowing for the in silico screening of large chemical libraries.

Identify the most important structural features that contribute to the desired activity, providing insights for the design of new, improved compounds.

An example of a generic QSAR model equation is:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where 'Activity' is the biological activity, D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the model fitting.

The table below illustrates the types of descriptors that are commonly employed in QSAR/QSPR studies of pyridine derivatives.

Descriptor TypeExamples
1D Descriptors Molecular Weight, Atom Count, Bond Count
2D Descriptors Topological Indices (e.g., Wiener index, Randić index), Molecular Connectivity Indices
3D Descriptors Geometrical Descriptors (e.g., molecular surface area, volume), Quantum Chemical Descriptors (e.g., HOMO/LUMO energies, dipole moment)

By applying these cheminformatics and QSAR/QSPR methodologies, researchers can systematically explore the chemical space around this compound to identify derivatives with optimized activity and property profiles.

Non Clinical Chemical and Biological Research Applications

Role as a Synthetic Building Block for Complex Heterocyclic Systems

The unique arrangement of functional groups on the pyridine (B92270) ring of 2-Acetoxymethyl-3-methyl-4-ethoxy-pyridine makes it a versatile building block for the synthesis of more complex molecules. The acetoxymethyl group at the 2-position, the methyl group at the 3-position, and the ethoxy group at the 4-position offer multiple sites for chemical modification and elaboration.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

Substituted pyridines are integral components of numerous pharmaceuticals. nih.govnih.govresearchgate.net The structure of this compound is analogous to intermediates used in the synthesis of proton pump inhibitors and other drugs. The functional groups on the molecule can be strategically manipulated to build more complex heterocyclic systems. For instance, the acetoxymethyl group can be hydrolyzed to a hydroxymethyl group, which can then be further functionalized or used as a handle for cyclization reactions. The ethoxy group influences the electron density of the pyridine ring and can be a key determinant in the molecule's reactivity and biological interactions.

The pyridine core itself is a common pharmacophore, and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.net Therefore, this compound serves as a valuable starting material for the generation of libraries of novel compounds for drug discovery screening.

Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from Pyridine Intermediates

Scaffold ClassTherapeutic AreaKey Pyridine Precursor Features
BenzimidazolesAntiulcer (Proton Pump Inhibitors)2-Chloromethyl-4-alkoxy-3-methylpyridine
DihydropyridinesCardiovascular (Calcium Channel Blockers)Substituted pyridine-3,5-dicarboxylates
Pyrrolo[2,3-b]pyridinesOncology (Kinase Inhibitors)2,6-Diaminopyridines

Utility in the Construction of Advanced Organic Materials

Pyridine-containing compounds have found applications in the field of materials science, particularly in the development of organic light-emitting devices (OLEDs) and other electronic materials. rsc.orgrsc.org The electron-deficient nature of the pyridine ring makes it a suitable component for electron-transporting materials. The substituents on the pyridine ring of this compound can be modified to tune the electronic and photophysical properties of the resulting materials. For example, the ethoxy group can enhance solubility and influence molecular packing in the solid state, which are crucial factors for device performance. The potential for this compound to be incorporated into larger conjugated systems makes it an interesting candidate for research in advanced organic materials.

Investigations of Specific Molecular Target Interactions

The biological activity of a compound is determined by its interactions with specific molecular targets, such as receptors and enzymes. While direct studies on this compound are lacking, the general behavior of pyridine derivatives suggests potential areas of investigation.

In vitro Receptor Binding Assays

Pyridine-based molecules are known to interact with a variety of receptors in the central nervous system and other parts of the body. For example, derivatives of pyridine have been shown to bind to GABA-A receptors, nicotinic acetylcholine (B1216132) receptors, and various G-protein coupled receptors. nih.gov In vitro receptor binding assays would be a logical first step to profile the pharmacological activity of this compound and to identify its potential molecular targets.

Enzyme Inhibition Studies

Many pyridine derivatives are known to be potent enzyme inhibitors. researchgate.net For instance, certain substituted pyridines have been developed as inhibitors of kinases, proteases, and other enzymes implicated in disease. The specific substitution pattern of this compound could confer inhibitory activity against a particular enzyme. A broad panel of enzyme inhibition assays could reveal potential therapeutic applications for this compound.

Table 2: Examples of Enzyme Inhibition by Pyridine Derivatives

Enzyme TargetTherapeutic IndicationExample Pyridine-based Inhibitor Class
p38 MAP KinaseInflammation6-Amino-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridines
HIV-1 Reverse TranscriptaseAntiviralPyridinone derivatives
Carbonic AnhydraseGlaucoma, EpilepsyPyridine-3-sulfonamides

Evaluation of Broad-Spectrum Biological Activities in Model Systems

Given the diverse biological activities reported for pyridine derivatives, it is plausible that this compound could exhibit a range of effects in biological model systems. nih.govresearchgate.netresearchgate.net Initial screening in cell-based assays and simple model organisms could uncover novel biological properties.

Potential areas for investigation include:

Antimicrobial activity: The pyridine nucleus is a component of many antibacterial and antifungal agents. nih.govresearchgate.net

Anticancer activity: Numerous pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.govresearchgate.net

Anti-inflammatory activity: The anti-inflammatory properties of pyridine-containing compounds are well-documented.

Neuropharmacological effects: The structural similarity to known psychoactive compounds suggests potential activity in the central nervous system. nih.gov

Further research into the synthesis, reactivity, and biological properties of this compound is warranted to fully explore its potential in both medicinal chemistry and materials science.

Antimicrobial Activity in Microbial Cultures

There is no available scientific literature reporting on the evaluation of this compound for antimicrobial activity against any microbial cultures. Consequently, no data on its potential efficacy, spectrum of activity, or minimum inhibitory concentrations (MIC) can be provided.

Antiproliferative Activity in Cell Lines

No published studies were identified that investigate the antiproliferative effects of this compound in any cancer or other cell lines. Therefore, data regarding its cytotoxic or cytostatic potential, such as IC50 values, are not available.

In Vitro Studies on Cellular Pathways and Mechanisms

Consistent with the absence of antiproliferative data, there is no information available from in vitro studies detailing the effects of this compound on any cellular pathways or molecular mechanisms.

Exploration in Animal Models for Mechanistic Insights (Non-Clinical Efficacy)

A review of existing research showed no in vivo studies in animal models that have been conducted to explore the mechanistic insights or non-clinical efficacy of this compound for any potential therapeutic application.

Exploration in Agrochemical or Material Science Contexts

There are no available research articles, patents, or technical reports that describe the exploration or application of this compound within the fields of agrochemical or material science.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies

The evolution of synthetic organic chemistry offers exciting avenues for the more efficient, controlled, and scalable production of complex molecules like 2-Acetoxymethyl-3-methyl-4-ethoxy-pyridine.

Flow Chemistry

Continuous flow synthesis is poised to revolutionize the manufacturing of fine chemicals and pharmaceuticals by offering enhanced safety, reproducibility, and scalability. uc.ptacs.org For a polysubstituted pyridine (B92270) like this compound, a flow chemistry approach could involve the sequential introduction of functional groups in a continuous stream, minimizing the isolation of intermediates and reducing reaction times. acs.orgmdpi.com This methodology allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which is particularly advantageous for reactions that are exothermic or involve unstable intermediates. researchgate.net The application of packed-bed reactors with immobilized catalysts or reagents could further streamline the synthesis, enabling a more automated and efficient process. acs.org

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.orgresearchgate.net This methodology could be instrumental in developing novel synthetic routes to this compound or in the late-stage functionalization of the pyridine core. For instance, photoredox-mediated reactions could facilitate the introduction of the acetoxymethyl group or the modification of the pyridine ring with other substituents, offering pathways that are not accessible through traditional thermal methods. acs.orgacs.org The use of pyridine N-oxides as precursors in photoredox-catalyzed reactions has also shown promise for the site-selective functionalization of the pyridine scaffold. chemrxiv.orgacs.orgnih.gov

Computational Design of Novel Analogues

In silico methods are becoming indispensable in the rational design of molecules with desired properties, thereby accelerating the discovery and development process.

Targeted Reactivity and Selectivity

Computational chemistry can provide deep insights into the electronic and steric properties of this compound, allowing for the predictive design of new analogues with tailored reactivity and selectivity. By modeling reaction mechanisms and transition states, researchers can identify modifications to the molecular structure that would favor specific chemical transformations. For example, altering the electronic nature of the substituents on the pyridine ring could influence its susceptibility to nucleophilic or electrophilic attack at particular positions. This predictive power can guide synthetic efforts, minimizing trial-and-error experimentation and leading to the more rapid development of compounds with optimized chemical characteristics.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, establishing mathematical relationships between the chemical structure of a compound and its biological activity. chemrevlett.comnih.govresearchgate.net For this compound and its derivatives, QSAR models can be developed to predict their potential biological effects based on descriptors such as lipophilicity, electronic properties, and steric parameters. chemrevlett.comnih.govchemrevlett.com These models can screen virtual libraries of related compounds, prioritizing the synthesis of those with the highest predicted activity. chemrevlett.com

Molecular Docking

Molecular docking simulations are instrumental in predicting the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. nih.govtubitak.gov.trnih.govtandfonline.comorientjchem.org Should a biological target for this compound be identified, molecular docking could elucidate the key interactions driving this binding. ufl.edu This information would be invaluable for the rational design of analogues with enhanced potency and selectivity. tubitak.gov.trnih.govresearchgate.net By optimizing the fit of the molecule within the binding pocket of the target, researchers can design next-generation compounds with improved therapeutic potential. nih.gov

Integration of Omics Data in Biological Activity Profiling

The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers a holistic approach to understanding the biological effects of a compound. By analyzing the global changes in genes, proteins, and metabolites in response to treatment with this compound, researchers can gain a comprehensive view of its mechanism of action and potential off-target effects. This systems-level understanding is crucial for predicting both the efficacy and potential toxicity of new chemical entities. Cheminformatics plays a vital role in processing and interpreting this vast amount of data, helping to identify patterns and correlations that can guide further research. nih.gov

Development of Sustainable Synthesis Routes and Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical manufacturing. researchgate.netacs.org

Atom Economy and Waste Reduction

Future synthetic routes to this compound will likely focus on maximizing atom economy—the efficiency of a reaction in converting reactants to the final product. nih.gov This involves designing syntheses that minimize the formation of byproducts and waste. acs.org One-pot and multicomponent reactions are particularly attractive in this regard, as they combine multiple synthetic steps into a single operation, reducing the need for purification of intermediates and minimizing solvent usage. nih.govresearchgate.net

Biocatalysis

The use of enzymes and whole-cell systems as catalysts in organic synthesis offers a highly sustainable and selective alternative to traditional chemical methods. nbinno.comrsc.orgukri.org Biocatalytic approaches could be developed for key steps in the synthesis of this compound, such as the regioselective oxidation or functionalization of the pyridine ring. nbinno.comnih.gov These methods often proceed under mild conditions in aqueous media, further enhancing their green credentials. nih.gov The development of biocatalytic routes from renewable feedstocks, such as biomass, represents a long-term goal for the sustainable production of pyridine derivatives. acsgcipr.org

Q & A

Q. What are the key steps in synthesizing 2-Acetoxymethyl-3-methyl-4-ethoxy-pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and rearrangement. For example, a related compound, 3-methyl-2-acetoxymethyl-4-(2,2,2-trifluoroethoxy)pyridine, was synthesized using potassium carbonate/potassium hydroxide as a mixed alkali, trifluoroethanol as solvent/reagent, and acetic anhydride for rearrangement . Key optimizations include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency.
  • Catalyst loading : Adjusting alkali concentration (e.g., 1.5–2.0 eq. K₂CO₃) improves substitution yield.
  • Temperature control : Rearrangement steps may require reflux (e.g., 80–100°C) to activate acetyl migration.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. What analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For pyridine derivatives, aromatic proton signals (δ 6.5–8.5 ppm) and acetoxy/methyl/ethoxy groups (δ 1.2–2.5 ppm) are critical. Overlaps can be resolved via 2D experiments (COSY, HSQC) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions).
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, R factor <0.05) validates bond angles and regiochemistry .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Yield discrepancies often arise from:
  • Impurity profiles : Use LC-MS or GC-MS to identify byproducts (e.g., incomplete substitution or acetyl migration).
  • Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation (e.g., nitrile or acetyl peaks).
  • Scale-up effects : Pilot studies (1–10 mmol vs. 100 mmol) reveal mass transfer limitations; adjust stirring rate or solvent volume .

Q. What strategies resolve spectral ambiguities in characterizing pyridine derivatives like this compound?

  • Methodological Answer :
  • Isotopic Labeling : Introduce ¹³C or ²H at specific positions (e.g., acetoxymethyl group) to simplify NMR assignments.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data .
  • Heteronuclear Correlation (HMBC) : Maps long-range C-H couplings to confirm connectivity between pyridine rings and substituents .

Q. How does this compound degrade under varying storage conditions, and how can stability be assessed?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), or light (UV/Vis lamp) for 1–4 weeks. Monitor degradation via HPLC .
  • Mechanistic Insights : Pyridine derivatives degrade via hydrolysis (acetoxy group) or oxidation (ethoxy group). Use LC-MS to identify degradation products (e.g., carboxylic acids or quinones) .

Q. What experimental approaches determine regioselectivity in substitution reactions during synthesis?

  • Methodological Answer :
  • Competitive Reactions : Compare reactivity of different leaving groups (e.g., nitro vs. chloro substituents) under identical conditions.
  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe transition states in nucleophilic substitution.
  • Crystallographic Snapshots : Capture intermediates (e.g., using time-resolved X-ray diffraction) to observe bond formation sequences .

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2-Acetoxymethyl-3-methyl-4-ethoxy-pyridine

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